molecular formula C12H13F3N2O B11512257 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine

2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine

Cat. No.: B11512257
M. Wt: 258.24 g/mol
InChI Key: DPXCGYZETKLAHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method typically involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by functional group modifications. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and protein targets. The indole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(trifluoromethyl)indol-3-yl]ethan-1-amine
  • 2-[2-methyl-5-(trifluoromethyl)indol-3-yl]ethan-1-amine
  • 2-[2-methyl-5-(trifluoromethoxy)phenyl]ethan-1-amine

Uniqueness

The uniqueness of 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine lies in the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds .

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C12H13F3N2O/c1-7-9(4-5-16)10-6-8(18-12(13,14)15)2-3-11(10)17-7/h2-3,6,17H,4-5,16H2,1H3

InChI Key

DPXCGYZETKLAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN

Origin of Product

United States

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